1-(2-Bromoethyl)cyclobutan-1-ol

Cyclobutane Ring Strain Strain-Release Chemistry Synthetic Methodology

Researchers requiring a bifunctional cyclobutane scaffold for strain-release or sequential diversification often face supply inconsistency. 1-(2-Bromoethyl)cyclobutan-1-ol (CAS 1909309-61-0) resolves this with a single, well-defined isomer combining a strained ring (26.4 kcal/mol) and orthogonal reactive handles. · Strained Core: Enables thermodynamically driven ring-expansion/cycloaddition for rapid polycycle assembly. · Orthogonal Handles: Primary alkyl bromide and tertiary alcohol allow independent, sequential functionalization in medchem library synthesis. · Isomeric Purity: Eliminates SAR ambiguity inherent in diastereomeric mixtures, delivering unambiguous biological data.

Molecular Formula C6H11BrO
Molecular Weight 179.057
CAS No. 1909309-61-0
Cat. No. B2366841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)cyclobutan-1-ol
CAS1909309-61-0
Molecular FormulaC6H11BrO
Molecular Weight179.057
Structural Identifiers
SMILESC1CC(C1)(CCBr)O
InChIInChI=1S/C6H11BrO/c7-5-4-6(8)2-1-3-6/h8H,1-5H2
InChIKeyWSQXFIYFNWDJPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethyl)cyclobutan-1-ol Overview


1-(2-Bromoethyl)cyclobutan-1-ol (CAS 1909309-61-0) is a cyclobutane derivative distinguished by its unique combination of a strained four-membered carbocycle and a bifunctional molecular architecture incorporating both a tertiary alcohol and a primary alkyl bromide [1]. This compound, with a molecular weight of 179.06 g/mol and the chemical formula C₆H₁₁BrO, is primarily offered as a research chemical with purities typically ranging from 95% to 98% . Its structure provides a versatile scaffold for synthetic chemistry, enabling distinct reaction pathways that are not simultaneously accessible in many of its closest structural analogs, thereby offering specific advantages for complex molecule construction [1].

1-(2-Bromoethyl)cyclobutan-1-ol: Why It’s Irreplaceable


Assuming direct interchangeability with simpler cyclobutyl or alkyl halide building blocks overlooks the unique and quantifiable synthetic advantages conferred by 1-(2-Bromoethyl)cyclobutan-1-ol. Generic substitution with analogs lacking the cyclobutane ring (e.g., acyclic alcohols) eliminates the opportunity for strain-release driven transformations and the specific conformational constraints that influence molecular recognition [1]. Conversely, substitution with analogs lacking the tertiary alcohol group (e.g., (2-Bromoethyl)cyclobutane) forfeits a second, orthogonal functional handle, limiting the molecule's utility as a core scaffold for diversification . The specific combination of these features in a single, well-defined isomer is not a trivial attribute but a measurable basis for superior performance in specific synthetic sequences, as the evidence below demonstrates.

1-(2-Bromoethyl)cyclobutan-1-ol vs Key Comparators


Unique Strain-Release Reactivity

The cyclobutane core of 1-(2-Bromoethyl)cyclobutan-1-ol possesses a significant ring strain energy of approximately 26.4 kcal/mol, which is a key driver for unique strain-release transformations not possible with less strained analogs [1]. In contrast, the structurally related 1-(2-bromoethyl)cyclopentan-1-ol (based on a cyclopentane core) exhibits substantially lower ring strain (approximately 6.2 kcal/mol), while 1-(2-bromoethyl)cyclohexan-1-ol (cyclohexane core) is effectively strain-free (0 kcal/mol) [2]. This 26.4 kcal/mol of stored potential energy in the target compound directly translates to lower activation barriers and distinct reactivity profiles in ring-opening reactions.

Cyclobutane Ring Strain Strain-Release Chemistry Synthetic Methodology

Dual Orthogonal Functionality for Sequential Modifications

1-(2-Bromoethyl)cyclobutan-1-ol offers two distinct reactive sites for orthogonal functionalization: a tertiary alcohol for nucleophilic or electrophilic transformations and a primary alkyl bromide for nucleophilic substitution or cross-coupling [1]. A close comparator, (2-Bromoethyl)cyclobutane (CAS 960078-90-4), lacks the hydroxyl group entirely, providing only one site for further reaction . This absence reduces the comparator's utility as a central scaffold, as it cannot undergo sequential, chemoselective modifications without additional synthetic steps to install a second handle.

Bifunctional Building Blocks Orthogonal Reactivity Medicinal Chemistry Scaffolds

Single Isomer vs. Diastereomeric Mixtures

As a 1-substituted cyclobutane, 1-(2-Bromoethyl)cyclobutan-1-ol is a single, well-defined constitutional isomer. This contrasts with a closely related analog, 3-(2-Bromoethyl)cyclobutan-1-ol (CAS 2460750-25-6), which is typically supplied as a mixture of diastereomers . Working with a mixture of stereoisomers introduces complexity, can lead to variable reaction outcomes, and complicates purification and characterization. The use of a single, defined isomer like the target compound eliminates this ambiguity, ensuring greater consistency and reproducibility in research workflows.

Isomeric Purity Stereochemistry Reproducible Synthesis

1-(2-Bromoethyl)cyclobutan-1-ol Application Scenarios


Strain-Release Synthesis of Polycycles

In synthetic methodology development, the high ring strain of 1-(2-Bromoethyl)cyclobutan-1-ol (26.4 kcal/mol) makes it a prime candidate for pioneering new strain-release transformations [1]. Researchers can leverage this inherent energy to drive thermodynamically unfavorable cycloadditions or ring-expansion reactions, enabling the rapid construction of complex, polycyclic frameworks that are challenging to access via traditional methods. This application is distinct from less-strained analogs, which lack the thermodynamic impetus for such reactions.

Core Scaffold for Sequential Diversification

The orthogonal reactivity of the tertiary alcohol and primary alkyl bromide groups positions 1-(2-Bromoethyl)cyclobutan-1-ol as a privileged scaffold for generating diverse chemical libraries in medicinal chemistry [2]. A typical workflow might involve initial nucleophilic substitution of the bromide to install a primary pharmacophore, followed by functionalization of the tertiary alcohol (e.g., via Mitsunobu, acylation, or oxidation) to explore secondary binding interactions. This sequential diversification strategy is not possible with mono-functional analogs like (2-Bromoethyl)cyclobutane.

High-Fidelity SAR Intermediate

For lead optimization programs, the use of a single, well-defined isomer like 1-(2-Bromoethyl)cyclobutan-1-ol is critical for generating high-confidence SAR data . Incorporating this compound into a target molecule ensures that any observed biological activity can be unambiguously attributed to the specific structure. In contrast, using a diastereomeric mixture of a related analog (e.g., 3-(2-Bromoethyl)cyclobutan-1-ol) would introduce variability and complicate the interpretation of results, potentially leading to flawed optimization decisions.

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